molecular formula C9H9Cl2N3 B12957396 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine

5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12957396
M. Wt: 230.09 g/mol
InChI Key: KZNQJUXUMWBNMR-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 5 and 7, and an isopropyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2-hydrazinopyridine with isopropyl isocyanate, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer agent. Studies have demonstrated its cytotoxic activity against various cancer cell lines, making it a subject of interest for further drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including fluorescent probes and sensors. Its photophysical properties make it suitable for applications in material science .

Comparison with Similar Compounds

Comparison: 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

5,7-dichloro-6-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H9Cl2N3/c1-5(2)7-8(10)13-6-3-4-12-14(6)9(7)11/h3-5H,1-2H3

InChI Key

KZNQJUXUMWBNMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2C(=CC=N2)N=C1Cl)Cl

Origin of Product

United States

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